
N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that has a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide” can be represented by the SMILES stringCc1nnc(O)s1 and O=C(C(C=C1)=CC=C1N+=O)NC2=NN=C(C)S2 . The empirical formula is C3H4N2OS and C10H8N4O3S respectively, indicating that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The structural modification of thiadiazole rings has shown to enhance the antimicrobial efficacy against various bacterial strains such as E. coli and B. mycoides, as well as the fungal species C. albicans. These compounds have been designed and synthesized using different starting materials, leading to a variety of derivatives with potent antimicrobial activities .
Anticancer Properties
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them promising candidates for anticancer drug development. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The bioisosteric nature of the thiadiazole ring to pyrimidine, a component of nucleic bases, contributes to its potential as an antitumor agent .
Antiparasitic Applications
Thiadiazole derivatives have been explored for their antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The design and synthesis of thiadiazoleacetamide hybrids targeting the parasitic enzyme dihydrofolate reductase (DHFR) have shown promise in inhibiting the growth of the parasite .
Insecticidal Activities
The insecticidal properties of 1,3,4-thiadiazole derivatives have been reported, with studies indicating their effectiveness against various insect species. These compounds have been used to synthesize bioactive compounds that exhibit significant insecticidal activities, providing a potential avenue for developing new pesticides .
Anti-inflammatory Effects
1,3,4-Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research has highlighted the potential of these compounds in treating inflammation-related disorders, offering an alternative to traditional anti-inflammatory medications .
Pharmaceutical Applications
The expansive range of biological activities of 1,3,4-thiadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, has garnered substantial attention in pharmaceutical research. These compounds are being investigated for their potential to be developed into various therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is a selective STAT3 inhibitor that directly binds the SH2 domain . This binding inhibits STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts the signaling of this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Action Environment
The compound’s effectiveness against cancer cells suggests it is stable and active under physiological conditions .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-3-2-4-10-5-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNITSXXJPEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


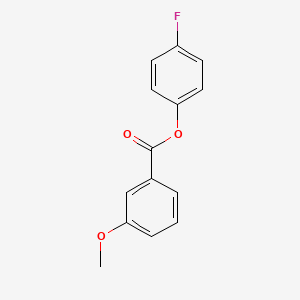
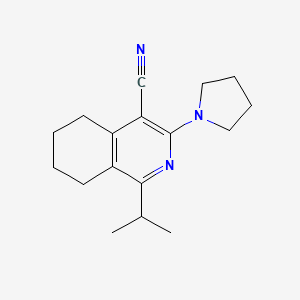
![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)

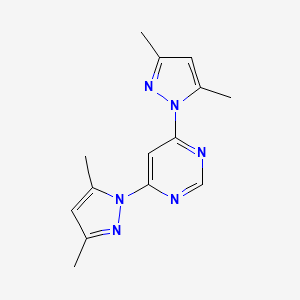
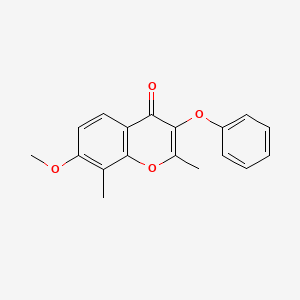
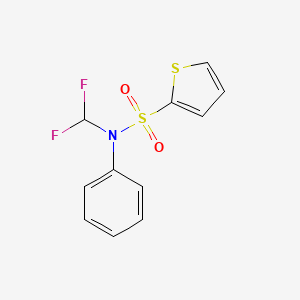
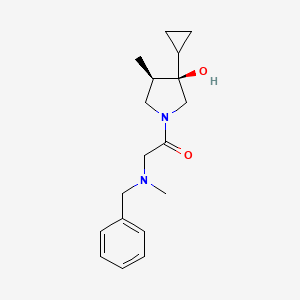
![1-(cyclopentylcarbonyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5631804.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5631808.png)